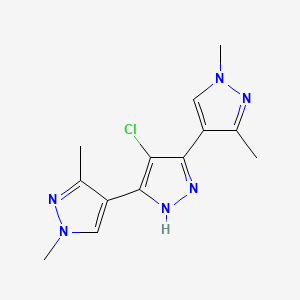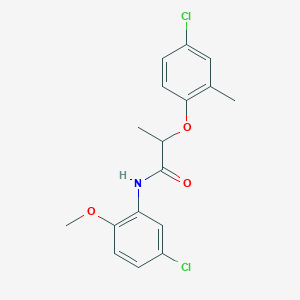![molecular formula C16H19NO3S B10895507 N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10895507.png)
N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by the presence of a methoxyphenethyl group and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE typically begins with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution at pH 9 . This reaction yields the parent molecule, which can then be further modified by treating it with various alkyl or aralkyl halides using N,N-dimethylformamide as a solvent and lithium hydride as an activator .
Industrial Production Methods
While specific industrial production methods for N1-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The methoxyphenethyl group can undergo oxidation to form corresponding quinones, while reduction reactions can target the sulfonamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aralkyl halides, with N,N-dimethylformamide as the solvent and lithium hydride as the activator.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides and oxidized derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides: These derivatives have similar structures but differ in the substituents on the sulfonamide nitrogen.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group but has different functional groups attached to the nitrogen.
Uniqueness
N~1~-(4-METHOXYPHENETHYL)-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of the methoxyphenethyl and methylbenzenesulfonamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H19NO3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-13-3-9-16(10-4-13)21(18,19)17-12-11-14-5-7-15(20-2)8-6-14/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
QIAINPANZBVSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B10895441.png)
![5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895445.png)
![4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B10895456.png)
![4-[2-(3-{[4-(1-Adamantyl)-1,3-thiazol-2-YL]amino}-3-oxopropanoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B10895469.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B10895474.png)
![(2E,5E)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10895480.png)
![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895486.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10895513.png)
![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10895517.png)
![methyl 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10895519.png)
![Propan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895525.png)
![2-[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895528.png)
